N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide
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Overview
Description
KYS-05042 is a chemical compound known for its ability to inhibit T-type calcium channels, specifically the Cav3.1 alpha1G subunit . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of conditions related to calcium channel dysregulation.
Preparation Methods
The synthesis of KYS-05042 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the use of aromatic compounds and specific reagents to form the basic skeleton of KYS-05042.
Functional group introduction: Various functional groups are introduced to the core structure through reactions such as halogenation, sulfonation, and nitration.
Purification and crystallization: The final product is purified using techniques like column chromatography and crystallized to obtain a pure compound
Chemical Reactions Analysis
KYS-05042 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
KYS-05042 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of T-type calcium channels and their role in various chemical processes.
Biology: The compound is used to investigate the biological pathways involving calcium channels, particularly in neuronal and cardiac cells.
Medicine: KYS-05042 is being explored for its potential therapeutic applications in treating conditions such as chronic pain, epilepsy, and cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
KYS-05042 exerts its effects by blocking T-type calcium channels, specifically the Cav3.1 alpha1G subunit. This inhibition reduces calcium influx into cells, which can modulate various physiological processes such as neuronal firing, muscle contraction, and hormone secretion. The compound’s action involves binding to the channel and inducing a conformational change that prevents calcium ions from passing through .
Comparison with Similar Compounds
KYS-05042 is unique in its high specificity and potency for T-type calcium channels compared to other similar compounds. Some similar compounds include:
Mibefradil: Another T-type calcium channel blocker, but with less specificity and more side effects.
Z944: A newer compound with similar mechanisms but different pharmacokinetic properties.
TTA-A2: A compound with a similar target but different chemical structure and efficacy
KYS-05042 stands out due to its high affinity and selectivity for the Cav3.1 alpha1G subunit, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C34H34FN5O3S |
---|---|
Molecular Weight |
611.7 g/mol |
IUPAC Name |
N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]-2-(3-phenyl-2-piperidin-1-yl-4H-quinazolin-4-yl)acetamide |
InChI |
InChI=1S/C34H34FN5O3S/c35-26-15-19-29(20-16-26)44(42,43)38-27-17-13-25(14-18-27)24-36-33(41)23-32-30-11-5-6-12-31(30)37-34(39-21-7-2-8-22-39)40(32)28-9-3-1-4-10-28/h1,3-6,9-20,32,38H,2,7-8,21-24H2,(H,36,41) |
InChI Key |
RMQZAKOLGVUVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(N2C4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)NS(=O)(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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